molecular formula C24H23ClN2O4S B247896 2-(Biphenyl-4-yloxy)-1-{4-[(4-chlorophenyl)sulfonyl]piperazin-1-yl}ethanone

2-(Biphenyl-4-yloxy)-1-{4-[(4-chlorophenyl)sulfonyl]piperazin-1-yl}ethanone

Cat. No. B247896
M. Wt: 471 g/mol
InChI Key: QWQDELUGWIFTSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Biphenyl-4-yloxy)-1-{4-[(4-chlorophenyl)sulfonyl]piperazin-1-yl}ethanone is a synthetic compound that has been widely studied for its potential applications in scientific research. This compound is commonly referred to as BPE and has been found to have a range of biochemical and physiological effects that make it a valuable tool for researchers in various fields.

Mechanism of Action

BPE is believed to work by binding to specific sites on the dopamine transporter, which is a protein that plays a key role in the regulation of dopamine levels in the brain. This binding action can help researchers to better understand the function of the dopamine transporter and its role in various physiological processes.
Biochemical and Physiological Effects:
BPE has been found to have a range of biochemical and physiological effects, including the ability to increase the release of dopamine in the brain. It has also been shown to have an inhibitory effect on the reuptake of dopamine, which can help to increase the overall levels of this neurotransmitter in the brain.

Advantages and Limitations for Lab Experiments

One of the main advantages of using BPE in lab experiments is its ability to selectively target the dopamine transporter, which can help researchers to better understand the role of this protein in various physiological processes. However, there are also some limitations associated with the use of BPE, including the fact that it can be difficult to synthesize and may not be suitable for all types of experiments.

Future Directions

There are a number of potential future directions for research involving BPE, including the development of new compounds that are more effective at targeting the dopamine transporter. Additionally, researchers may continue to study the effects of BPE on other neurotransmitters and physiological processes, in order to gain a more comprehensive understanding of its potential applications in scientific research.

Synthesis Methods

BPE is typically synthesized through a multi-step process that involves the reaction of 4-chlorobenzenesulfonyl chloride with piperazine to form 4-(4-chlorobenzenesulfonyl)piperazine. This intermediate is then reacted with 4-bromobiphenyl to form BPE.

Scientific Research Applications

BPE has been used in a variety of scientific research applications, including as a tool for studying the function of certain proteins and enzymes. It has been found to be particularly useful in the study of the role of the dopamine transporter in the brain, as well as in the study of the effects of certain drugs on the central nervous system.

properties

Product Name

2-(Biphenyl-4-yloxy)-1-{4-[(4-chlorophenyl)sulfonyl]piperazin-1-yl}ethanone

Molecular Formula

C24H23ClN2O4S

Molecular Weight

471 g/mol

IUPAC Name

1-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]-2-(4-phenylphenoxy)ethanone

InChI

InChI=1S/C24H23ClN2O4S/c25-21-8-12-23(13-9-21)32(29,30)27-16-14-26(15-17-27)24(28)18-31-22-10-6-20(7-11-22)19-4-2-1-3-5-19/h1-13H,14-18H2

InChI Key

QWQDELUGWIFTSQ-UHFFFAOYSA-N

SMILES

C1CN(CCN1C(=O)COC2=CC=C(C=C2)C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)Cl

Canonical SMILES

C1CN(CCN1C(=O)COC2=CC=C(C=C2)C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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